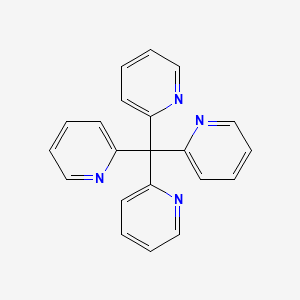
Pyridine, 2,2',2'',2'''-methanetetrayltetrakis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2,2’,2’‘,2’‘’-methanetetrayltetrakis- is an organic compound with the chemical formula C11H10N2. It is a derivative of pyridine, a basic heterocyclic organic compound. Pyridine, 2,2’,2’‘,2’‘’-methanetetrayltetrakis- is known for its unique structure, which includes multiple pyridine rings connected through a central methanetetrayl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyridine, 2,2’,2’‘,2’‘’-methanetetrayltetrakis- can be synthesized through several methods. One common synthetic route involves the condensation reaction between pyridine and formaldehyde. This reaction typically occurs under acidic conditions, where pyridine acts as a nucleophile, attacking the electrophilic carbon of formaldehyde, leading to the formation of the desired compound .
Another method involves the oxidation of pyridine with methane formaldehyde. This reaction requires the presence of an oxidizing agent, such as hydrogen peroxide or a metal catalyst, to facilitate the oxidation process .
Industrial Production Methods
In industrial settings, the production of pyridine, 2,2’,2’‘,2’‘’-methanetetrayltetrakis- often involves large-scale condensation reactions using pyridine and formaldehyde as starting materials. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product. The reaction mixture is typically heated to accelerate the reaction rate, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2,2’,2’‘,2’‘’-methanetetrayltetrakis- undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), acylating agents (acetyl chloride).
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives, depending on the reagents used.
Scientific Research Applications
Pyridine, 2,2’,2’‘,2’‘’-methanetetrayltetrakis- has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of pyridine, 2,2’,2’‘,2’‘’-methanetetrayltetrakis- involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence enzymatic activity and other biochemical processes . Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are crucial for many biological functions .
Comparison with Similar Compounds
Pyridine, 2,2’,2’‘,2’‘’-methanetetrayltetrakis- can be compared with other similar compounds, such as:
Pyridine: A basic heterocyclic organic compound with a single nitrogen atom in the ring.
Picoline: Methyl-substituted derivatives of pyridine, including 2-picoline, 3-picoline, and 4-picoline.
Quinoline: A heterocyclic aromatic organic compound with a fused benzene and pyridine ring system.
Piperidine: A saturated heterocyclic organic compound with a six-membered ring containing one nitrogen atom.
Pyridine, 2,2’,2’‘,2’‘’-methanetetrayltetrakis- is unique due to its multiple pyridine rings connected through a central methanetetrayl group, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
562104-55-6 |
|---|---|
Molecular Formula |
C21H16N4 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2-(tripyridin-2-ylmethyl)pyridine |
InChI |
InChI=1S/C21H16N4/c1-5-13-22-17(9-1)21(18-10-2-6-14-23-18,19-11-3-7-15-24-19)20-12-4-8-16-25-20/h1-16H |
InChI Key |
GYJQLOWXJUHSPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=CC=N2)(C3=CC=CC=N3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


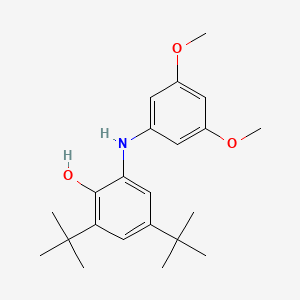
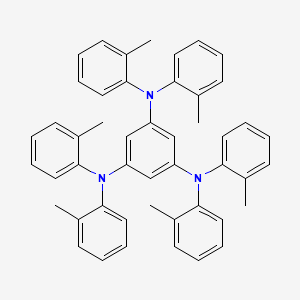
![5-Amino-3-[2-(piperidin-1-yl)anilino]-1H-pyrazole-4-carbonitrile](/img/structure/B14216675.png)
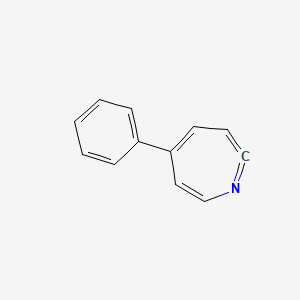

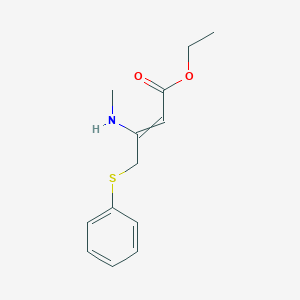
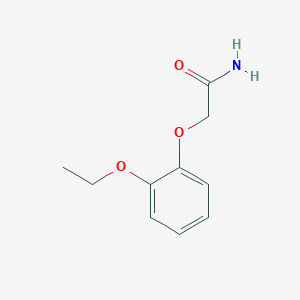
![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)sulfanyl]trisilane](/img/structure/B14216689.png)
![6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-dithiol](/img/structure/B14216690.png)
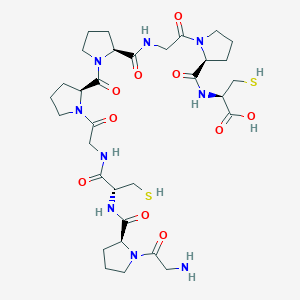
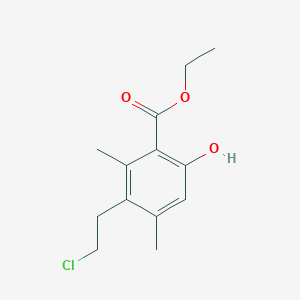
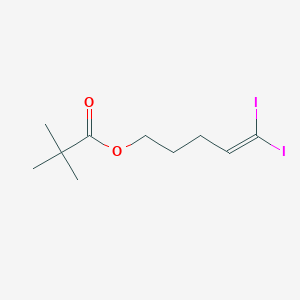
![2,3,4,4a,7,12a-Hexahydroisoindolo[2,1-b]isoquinolin-5(1H)-one](/img/structure/B14216724.png)
![Methyl 2-{2-[3-(furan-2-yl)-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B14216729.png)
